molecular formula C10H5ClF7NO B1404437 3-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide CAS No. 1365963-00-3

3-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B1404437
CAS No.: 1365963-00-3
M. Wt: 323.59 g/mol
InChI Key: QMPVWKWEMXXYMJ-UHFFFAOYSA-N
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Description

3-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide is a specialized fluorinated propanamide compound with significant potential in chemical biology and agrochemical research. This compound features a unique polyfluorinated aryl scaffold with a trifluoromethyl substituent, structural characteristics known to enhance metabolic stability, membrane permeability, and binding affinity in bioactive molecules. Similar fluorinated anilides and propanamide derivatives have demonstrated substantial research utility as intermediates in pharmaceutical development and as active components in crop protection agents . The strategic incorporation of multiple fluorine atoms and electron-withdrawing groups makes this compound particularly valuable for structure-activity relationship studies in medicinal chemistry, especially in the design of kinase modulators and metabolic inhibitors. Researchers are investigating its potential as a key intermediate in synthesizing more complex molecules targeting various biological pathways. The compound's mechanism of action may involve interactions with biological thiols or potential uncoupling of oxidative phosphorylation in mitochondrial studies, similar to the documented activity of related fluorinated fungicidal compounds like fluazinam . Structural analogs featuring the trifluoromethylphenyl group and chloro substituents have shown remarkable biological activities against fungal pathogens and have been utilized in developing C-kit protein tyrosine kinase inhibitors with therapeutic potential . This reagent is provided as a high-purity solid material suitable for chemical synthesis, biochemical screening, and mechanistic studies. Researchers should handle this compound using appropriate personal protective equipment in a well-ventilated laboratory environment. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

3-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF7NO/c11-2-1-3(20)19-9-7(14)5(12)4(10(16,17)18)6(13)8(9)15/h1-2H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPVWKWEMXXYMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(=O)NC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301149656
Record name Propanamide, 3-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365963-00-3
Record name Propanamide, 3-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365963-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, 3-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301149656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide typically involves the use of octafluorotoluene as a starting reagent . The preparation process includes several steps, such as halogenation, amide formation, and purification. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and safety.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond and chloro group are primary targets for hydrolysis:

Reaction Type Conditions Products Mechanistic Notes
Acidic Hydrolysis HCl (conc.), reflux3-Chloropropanoic acid + 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline Protonation of the amide oxygen accelerates nucleophilic attack by water.
Basic Hydrolysis NaOH (aq.), 80–100°CSodium 3-chloropropanoate + Fluorinated aniline derivative Deprotonation of water generates hydroxide ion, which attacks the carbonyl carbon.
Chloro Substitution Aqueous KOH, ethanol, Δ3-Hydroxypropanamide derivativeSN2 displacement of Cl⁻ by hydroxide; steric hindrance from CF₃ may slow kinetics .

Nucleophilic Substitution at Chloro Position

The β-chloro group in the propanamide chain participates in nucleophilic substitution:

Nucleophile Conditions Product Yield/Notes
Ammonia NH₃ in THF, 60°C3-Aminopropanamide derivativeLow yield due to competing hydrolysis .
Methoxide NaOMe, methanol, Δ3-MethoxypropanamideEnhanced reactivity in polar aprotic solvents .
Thiophenol PhSH, DMF, K₂CO₃3-(Phenylthio)propanamideRequires anhydrous conditions .

Electrophilic Aromatic Substitution (EAS)

Reagent Conditions Product Notes
Fuming HNO₃/H₂SO₄ 100°C, 24 hrsNitro-substituted derivative (para to CF₃)Minor product; competing decomposition observed .
Cl₂, FeCl₃ UV light, 40°CAdditional chloro substitution on the phenyl ringLow regioselectivity; meta-directing effects of CF₃ dominate .

Thermal and Photochemical Stability

  • Thermal Decomposition : At >200°C, the compound undergoes cleavage of the amide bond, releasing volatile fluorinated aromatics (e.g., tetrafluoroaniline) and chloro derivatives .

  • Photodegradation : UV irradiation (λ = 254 nm) in acetonitrile generates radicals via C-Cl bond homolysis, leading to cross-coupled byproducts .

Scientific Research Applications

Organic Synthesis

The compound is frequently employed in organic synthesis as a reagent due to its ability to participate in various chemical reactions. Notably, it can be utilized in the Suzuki–Miyaura coupling reaction, which is essential for forming carbon-carbon bonds in the synthesis of complex organic molecules. This reaction typically involves:

  • Catalyst : Palladium
  • Reagent : Organoboron compounds
  • Base : Various bases can be employed depending on the specific reaction conditions.

Biochemical Applications

In biochemistry, compounds similar to 3-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide are used as derivatization reagents for the characterization and quantification of biomolecules such as DNA and hemoglobin adducts. This application is crucial for:

  • Detection and Quantification : Facilitating the detection of specific adducts that may indicate exposure to toxins or disease states.
  • Research Fields : Toxicology and disease research benefit significantly from such applications.

Toxicology

The compound can also be employed in toxicity testing to assess its potential harmful effects on biological systems. The methodology typically involves introducing the compound to cell cultures or organisms and observing its effects. Key outcomes from such studies include:

  • Toxicological Profiles : Understanding the potential risks associated with exposure to this compound.
  • Environmental Science : Providing insights into the ecological impact of fluorinated compounds.

Case Studies

Several studies have highlighted the applications of this compound:

  • Enzyme Interaction Studies : Research has demonstrated that this compound can selectively bind to various enzymes involved in metabolic pathways. This interaction can modulate enzyme activity and influence cellular processes critical for pharmacological research.
  • Toxicity Assessments : A series of in vitro studies have been conducted to evaluate the cytotoxic effects of this compound on different cell lines. Results indicated a dose-dependent response that provides valuable data for risk assessment in environmental and pharmaceutical contexts.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide involves its interaction with molecular targets, such as enzymes and receptors. The presence of multiple fluorine atoms and a trifluoromethyl group enhances its binding affinity and specificity. The compound can modulate various biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-[4-(Trifluoromethyl)Phenyl]Propanamide

  • Molecular Formula: C₁₀H₉ClF₃NO
  • Key Differences : Lacks the tetrafluoro substitution on the phenyl ring, resulting in reduced electron-withdrawing effects.
  • Implications : The absence of fluorine atoms at the 2,3,5,6 positions decreases steric hindrance and may improve solubility in polar solvents compared to the target compound. This analog is used as an intermediate in drug discovery, particularly for modifying pharmacokinetic profiles .

3-Chloro-2,2-Dimethyl-N-[4-(Trifluoromethyl)Phenyl]Propanamide

  • Molecular Formula: C₁₂H₁₃ClF₃NO
  • Key Differences : Features a dimethyl group at the propanamide’s 2-position, introducing steric bulk.
  • This structural modification is significant in designing enzyme inhibitors with enhanced selectivity .

3-Chloro-N-(4-Methylphenyl)Propanamide

  • Molecular Formula: C₁₀H₁₂ClNO
  • Key Differences : Replaces fluorine substituents with a methyl group, drastically reducing electronegativity.
  • Implications : The methyl group increases electron density on the aromatic ring, favoring electrophilic substitution reactions. This compound is commonly employed in synthesizing dyes and polymers due to its straightforward functionalization .

2-Chloro-N-[2,3,5,6-Tetrafluoro-4-(Trifluoromethyl)Phenyl]Propanamide

  • Molecular Formula: C₁₀H₅ClF₇NO
  • Key Differences : Chlorine at the propanamide’s 2-position (vs. 3-position in the target compound).
  • Implications : The positional isomerism may influence hydrogen-bonding capacity and metabolic pathways. Such analogs are critical in structure-activity relationship (SAR) studies to optimize drug efficacy .

2-Chloro-N-[4-Nitro-1-(2,3,5,6-Tetrafluoro-4-(Trifluoromethyl)Phenyl)-1H-Pyrazol-5-Yl]Propanamide

  • Molecular Formula : C₁₃H₆ClF₇N₄O₃
  • Key Differences : Incorporates a nitro-substituted pyrazole ring, adding complexity and redox activity.
  • Implications : The nitro group enhances electrophilicity, making this compound suitable for designing prodrugs or photoactive agents. Its applications extend to materials science for light-responsive systems .

Comparative Data Table

Compound Name Molecular Formula Fluorine Substituents Chlorine Position Key Applications
3-Chloro-N-[2,3,5,6-Tetrafluoro-4-(Trifluoromethyl)Phenyl]Propanamide C₁₀H₅ClF₇NO 2,3,5,6-F₄, 4-CF₃ 3 Agrochemical intermediates
3-Chloro-N-[4-(Trifluoromethyl)Phenyl]Propanamide C₁₀H₉ClF₃NO 4-CF₃ 3 Drug discovery
3-Chloro-2,2-Dimethyl-N-[4-(Trifluoromethyl)Phenyl]Propanamide C₁₂H₁₃ClF₃NO 4-CF₃ 3 Enzyme inhibitors
3-Chloro-N-(4-Methylphenyl)Propanamide C₁₀H₁₂ClNO None 3 Polymer synthesis
2-Chloro-N-[2,3,5,6-Tetrafluoro-4-(Trifluoromethyl)Phenyl]Propanamide C₁₀H₅ClF₇NO 2,3,5,6-F₄, 4-CF₃ 2 SAR studies
2-Chloro-N-[4-Nitro-1-(2,3,5,6-Tetrafluoro-4-(Trifluoromethyl)Phenyl)-1H-Pyrazol-5-Yl]Propanamide C₁₃H₆ClF₇N₄O₃ 2,3,5,6-F₄, 4-CF₃, pyrazole-NO₂ 2 Photoactive materials

Research Findings and Implications

  • Electron-Withdrawing Effects : The tetrafluoro-CF₃ substitution in the target compound enhances resistance to oxidative degradation, a trait leveraged in long-acting herbicides .
  • Metabolic Stability : Fluorinated analogs like the target compound exhibit prolonged half-lives in vivo due to reduced cytochrome P450 metabolism, a key advantage in drug design .
  • Steric vs. Electronic Trade-offs: While dimethyl groups (as in the C₁₂H₁₃ClF₃NO analog) improve selectivity, they may reduce solubility, highlighting the need for balanced molecular engineering .

Biological Activity

3-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound notable for its unique structural features and significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H5_5ClF7_7NO
  • Molecular Weight : 323.59 g/mol
  • CAS Number : 1365963-00-3

The compound contains multiple fluorine atoms and a chloro group, contributing to its unique reactivity and stability. Its complex structure allows it to interact with various biological molecules, making it a subject of interest in pharmacological research.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it can modulate the activity of kinases and other enzymes critical for cellular signaling.
  • Protein-Ligand Interactions : Its binding affinity to proteins is enhanced due to the presence of fluorinated groups, which can stabilize interactions with target biomolecules.

This compound has been utilized in studies focusing on the inhibition of the Type III Secretion System (T3SS) in pathogenic bacteria, highlighting its potential as an antimicrobial agent .

In Vitro Studies

Research indicates that this compound exhibits significant biological activity:

  • Inhibition of T3SS : At concentrations around 50 μM, the compound demonstrated approximately 50% inhibition of the secretion of carboxypeptidase G2 (CPG2), a model for studying T3SS activity in enteropathogenic E. coli .

Case Studies

  • Antimicrobial Activity : In a study examining various compounds against Gram-negative pathogens, this compound was found to effectively inhibit bacterial virulence factors associated with infection processes .
  • Kinase Inhibition : The compound has also been evaluated for its inhibitory effects on c-KIT kinase. It displayed potent activity against wild-type and resistant mutant forms of the enzyme, suggesting potential applications in treating gastrointestinal stromal tumors (GISTs) .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
2-Chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamideC10_{10}H9_9ClF3_3NOFewer fluorine atoms; different biological profile
3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamideC12_{12}H13_{13}ClF3_3NOIncreased carbon chain length; altered reactivity
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)anilineC7_7H2_2F7_7NLacks the propanamide functional group; different applications

The unique combination of chlorine and fluorinated groups in this compound imparts distinct biochemical activities that are not present in structurally similar compounds.

Applications in Research and Industry

The biological activity of this compound opens avenues for its application in various fields:

  • Pharmaceutical Development : Due to its enzyme inhibition properties and ability to modulate cellular pathways, it holds promise as a lead compound for drug development targeting resistant bacterial strains.
  • Chemical Synthesis : It serves as a reagent in organic synthesis processes aimed at creating fluorinated compounds with specific characteristics.

Q & A

Basic Questions

Q. What are the key considerations for synthesizing 3-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide?

  • Methodological Answer : Synthesis typically involves coupling a fluorinated aniline derivative with a chloro-substituted propanoyl chloride. For example, activating 2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline (precursor) with triethylamine (Et₃N) in tetrahydrofuran (THF) and reacting it with 3-chloropropanoyl chloride under controlled conditions . Column chromatography is critical for purification due to fluorinated byproducts. Reaction progress should be monitored via thin-layer chromatography (TLC) .

Q. How can the structure of this compound be characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : ¹⁹F NMR is essential for confirming the positions of fluorine atoms on the aromatic ring. ¹H and ¹³C NMR can identify the propanamide backbone and chlorine substituent.
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended, particularly for resolving steric effects from fluorine substituents (see Supplementary Information in for analogous crystallography protocols) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What challenges arise in achieving regioselective substitution on the tetrafluorophenyl ring during derivatization?

  • Methodological Answer : Fluorine’s strong electron-withdrawing effects deactivate the aromatic ring, making nucleophilic substitution difficult. Regioselectivity can be influenced by:

  • Protecting Groups : Use of piperidino or methoxymethyl groups (as in ) to block specific positions .
  • Catalytic Systems : Transition metal catalysts (e.g., Pd) for cross-coupling reactions with fluorinated aryl halides .
    • Data Contradiction : While some studies suggest steric hindrance dominates ( ), others highlight electronic effects ( ). Computational modeling (e.g., DFT) is advised to predict reactive sites .

Q. How can computational modeling predict the reactivity and stability of this compound in biological systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic regions.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to assess binding affinity.
  • ADMET Prediction : Use tools like SwissADME to evaluate absorption, distribution, and toxicity. Reference ’s approach for similar agrochemical compounds .

Analytical and Application-Focused Questions

Q. What analytical techniques resolve enantiomers if chirality is introduced during synthesis?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) effectively separates enantiomers. Mobile phases often include hexane/isopropanol with 0.1% trifluoroacetic acid (TFA). For example, used HPLC for enantioseparation of structurally related amides .

Q. What are potential biological or material science applications of this compound?

  • Biological Applications :

  • Enzyme Inhibition : The trifluoromethyl group enhances binding to hydrophobic enzyme pockets. Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic assays.
  • Antimicrobial Studies : Test efficacy against Gram-negative bacteria (e.g., E. coli) due to fluorine’s membrane permeability enhancement .
    • Material Science : Fluorinated amides improve thermal stability in polymers. Incorporate into polyamide matrices and measure glass transition temperatures (Tg) via DSC .

Safety and Handling

Q. What safety protocols are critical when handling this fluorinated and chlorinated compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and fluoropolymer-coated lab coats to resist chemical penetration.
  • Ventilation : Use fume hoods for reactions releasing HF or HCl gases (common in fluorinated compound degradation).
  • Waste Disposal : Neutralize acidic byproducts with calcium carbonate before disposal. Store waste in sealed containers labeled for halogenated organics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide
Reactant of Route 2
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3-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide

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